Beta-Calendic acid (t8,t10,t12-octadecatrienoic acid) is a naturally occurring conjugated linolenic acid (CLN) primarily found in the seed oil of Calendula officinalis (pot marigold). [, , ] CLNs are a group of geometric and positional isomers of linolenic acid, an omega-6 fatty acid. [] Beta-Calendic acid is characterized by its three conjugated double bonds, all in the trans configuration. [] This unique structure distinguishes it from other CLNs, such as alpha-Calendic acid (t8,t10,c12-octadecatrienoic acid), which has a cis double bond. []
In scientific research, beta-Calendic acid has gained significant attention due to its potential biological activities, particularly its anti-cancer properties. [, , , ]
2.2. Heterologous Production in Yeast:Recent research has explored heterologous production of beta-Calendic acid in the fission yeast Schizosaccharomyces pombe. [] This approach utilizes the co-expression of C. officinalis fatty acid conjugases (CoFADX-1 or CoFADX-2) and Punica granatum fatty acid desaturase (PgFAD2) to enable beta-Calendic acid biosynthesis. [] This method eliminates the need for linoleic acid supplementation and has shown promising results in terms of achieving higher titers and accumulation of beta-Calendic acid. []
Beta-Calendic acid is a conjugated fatty acid primarily derived from the seeds of the pot marigold (Calendula officinalis). It is characterized by its unique structure, which includes three conjugated double bonds, making it a member of the conjugated linolenic acids family. This compound has garnered interest due to its potential health benefits and applications in various scientific fields.
Beta-Calendic acid is predominantly found in the seed oils of Calendula officinalis, where it constitutes a significant portion of the total fatty acids, often exceeding 50% in certain genotypes . The compound is synthesized from linoleic acid through a series of enzymatic desaturation processes involving specific desaturases .
Beta-Calendic acid belongs to the class of polyunsaturated fatty acids, specifically categorized under conjugated fatty acids due to the arrangement of its double bonds. It is chemically classified as an octadecatrienoic acid, with the IUPAC name as 9,11,13-octadecatrienoic acid.
The synthesis of beta-calendic acid can be achieved through various methods, primarily focusing on plant extraction and biotechnological approaches. The most common method involves extracting oil from Calendula officinalis seeds, which naturally contain high levels of this fatty acid.
Beta-Calendic acid participates in various chemical reactions typical of unsaturated fatty acids, including:
The reactivity of beta-calendic acid is influenced by its conjugated structure, which enhances its electrophilicity compared to non-conjugated fatty acids. This property is exploited in synthetic organic chemistry for creating complex molecules.
The mechanism of action for beta-calendic acid primarily relates to its biological effects on human health:
Studies indicate that beta-calendic acid may modulate lipid metabolism and improve cardiovascular health by influencing lipid profiles and reducing triglyceride levels in vivo .
Relevant analyses indicate that beta-calendic acid exhibits a significant degree of stability under controlled conditions but may degrade upon prolonged exposure to air or heat .
Beta-Calednic acid has several applications in scientific research and industry:
Calendula officinalis (pot marigold), a member of the Asteraceae family, serves as the primary botanical source of β-calendic acid. This family exhibits remarkable chemical diversity in fatty acid profiles across species, with β-calendic acid emerging as a chemotaxonomic marker for Calendula species. Within Asteraceae, epoxy fatty acids represent another structurally distinct class concentrated in this plant family, though β-calendic acid remains unique to Calendula seed oils [1] [9].
The compound accumulates exclusively in seeds as a triacylglycerol component, comprising 45-60% of total seed oil fatty acids. During seed maturation, a specialized Δ12-oleic acid desaturase-related enzyme (CoFADX) converts linoleic acid to calendic acid precursors. This conjugase enzyme exhibits stereoselectivity, initially producing the cis isomer (α-calendic acid), which subsequently isomerizes to the thermodynamically stable trans form (β-calendic acid) under enzymatic control [6] [9].
Table 1: Distribution of Calendic Acid in Calendula officinalis Genotypes
Genotype | Total Lipid Content (% seed weight) | β-Calendic Acid (% total fatty acids) | Dominant Co-Occurring Fatty Acids |
---|---|---|---|
CO4 | 21.7 | 57.6 | Linoleic acid (31.9%) |
CO6 | 21.5 | 55.3 | Linoleic acid (29.8%) |
CO11 | 21.3 | 56.2 | Linoleic acid (28.5%) |
CO8 | 17.8 | 51.5 | Linoleic acid (31.2%) |
CO9 | 13.6 | 53.1 | Linoleic acid (30.4%) |
Geographical factors significantly influence compositional variability. Transylvanian genotypes (e.g., CO4, CO6) accumulate higher β-calendic acid proportions (55-58%) compared to Mediterranean counterparts. This chemotypic variation reflects both genetic differences and environmental impacts on conjugase enzyme expression during seed development [9].
The scientific investigation of calendic acids began with structural elucidation studies in the mid-20th century. Initial research (1950s-1970s) focused on chromatographic characterization of Calendula seed oil, mistakenly identifying β-calendic acid as a single homogeneous compound. By the 1980s, advanced analytical techniques including silver-ion chromatography and gas chromatography-mass spectrometry (GC-MS) revealed its isomeric nature and established the coexistence of α (8t,10t,12c) and β (8t,10t,12t) forms in seeds [9].
A pivotal breakthrough occurred in 2001 when Cahoon's team cloned the first fatty acid conjugase (CoFADX-1) from C. officinalis. This enzyme catalyzed the direct conversion of linoleic acid to α-calendic acid, explaining the compound's botanical specificity. Subsequent research (2003-2010) identified CoFADX-2 isoforms and demonstrated their biotechnological potential through heterologous expression in model plants and yeast [6].
Recent investigations (2015-present) have shifted toward mechanistic biology and translational applications:
β-Calendic acid belongs to the CLNA structural family characterized by three conjugated double bonds in C18 carbon chains. Its all-trans configuration (8t,10t,12t) distinguishes it geometrically from other bioactive isomers:
Table 2: Structural and Functional Comparison of Major CLNA Isomers
Isomer Name | Double Bond Positions/Configuration | Primary Botanical Source | Key Bioactivity |
---|---|---|---|
β-Calendic acid | 8t,10t,12t | Calendula officinalis | Apoptosis induction in leukemia |
α-Calendic acid | 8t,10t,12c | Calendula officinalis | Weaker anticancer activity |
α-Eleostearic acid | 9c,11t,13t | Momordica charantia (bitter gourd) | Tumor growth suppression |
β-Eleostearic acid | 9t,11t,13t | Momordica charantia | DNA fragmentation in colon cancer |
Punicic acid | 9c,11t,13c | Punica granatum (pomegranate) | PPARγ agonism, ferroptosis induction |
Jacaric acid | 8c,10E,12c | Jacaranda mimosifolia | Cell cycle arrest in leukemia |
The electronic configuration of β-calendic acid's triene system enables distinctive reactivity:
Biologically, the trans,trans,trans configuration enables unique membrane interactions. Molecular dynamics simulations reveal that β-calendic acid incorporates into phospholipid bilayers with higher membrane disordering effects than its cis counterpart. This increases membrane fluidity and permeability, facilitating pro-apoptotic signaling in cancer cells [3] [4].
Biosynthetic and Metabolic Uncertainties
The isomerization mechanism converting α- to β-calendic acid remains enzymatically uncharacterized. While spontaneous isomerization occurs in vitro, the near-complete conversion in vivo suggests enzymatic catalysis. Putative isomerase candidates include glutathione peroxidase-like proteins or thioredoxin-dependent enzymes, but none have been experimentally validated [6] [9].
β-Calendic acid's metabolic fate in mammals presents another knowledge gap:
Cancer Selectivity Paradox
In vitro studies demonstrate β-calendic acid's selective cytotoxicity toward cancer cells (PU5-1.8 murine leukemia: IC₅₀ = 6μM; Caco-2 colon cancer: IC₅₀ = 15μM) while sparing normal bone marrow cells and splenocytes (>80% viability at 100μM). This selectivity lacks mechanistic explanation, with proposed but unverified hypotheses:
Table 3: Critical Unresolved Research Questions
Research Domain | Key Unanswered Questions | Experimental Approaches Needed |
---|---|---|
Biosynthesis | Isomerization enzyme identity? | Proteomics of developing seeds; heterologous expression |
Membrane Biology | How does all-trans configuration affect lipid rafts? | Molecular dynamics simulations; FRET microscopy |
Cancer Selectivity | Basis for differential ROS sensitivity? | ROS mapping with organelle-specific probes |
Transcriptional Regulation | Does it modulate LXR/SREBP-1c signaling? | Nuclear receptor co-activation assays |
Industrial Production | Can metabolic bottlenecks be overcome? | Flux balance analysis; yeast strain engineering |
Technical and Translation Challenges
The complex polyploidy of Calendula species (ranging from 2n=28 to 2n=~85 chromosomes) hinders genetic manipulation for enhanced β-calendic acid production. Recent karyotype analyses reveal extensive chromosomal repatterning in cultivated varieties, complicating breeding efforts. De novo genome sequencing initiatives are urgently needed to resolve these complexities [5].
Biotechnological production faces metabolic bottlenecks:
Clinical translation is impeded by the absence of human studies. While β-calendic acid shows superior bioactivity to α-isomers in cell cultures, its in vivo bioavailability, tissue distribution, and chronic effects remain unknown. Current research relies entirely on murine models and in vitro systems, creating a translational gap that must be bridged through pharmacokinetic studies and clinical trials [3] [7].
Conclusionβ-Calendic acid exemplifies how subtle structural variations—particularly its all-trans configuration—dictate significant biological and functional differences among conjugated fatty acids. As research addresses critical gaps in biosynthesis, cancer selectivity mechanisms, and bioproduction challenges, this compound holds exceptional promise as both an industrial biomaterial and a pharmacologically active agent. Future multidisciplinary efforts integrating plant genomics, synthetic biology, and cancer cell biology will unlock its full potential.
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8